

5-Hydroxymethyltubercidin antiviral activity SARS-CoV-2

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Compound Focus: 5-Hydroxymethyltubercidin

CAS No.: 49558-38-5

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HMTU Antiviral Profile and Efficacy

5-Hydroxymethyltubercidin (HMTU, also referred to as HUP1108) is a nucleoside analog derived from tubercidin (7-deazaadenosine). It has been identified as a potent **broad-spectrum antiviral compound** with activity against several flaviviruses and coronaviruses, including SARS-CoV-2 [1] [2] [3].

The table below summarizes quantitative data on its antiviral activity and selectivity from the 2021 study [1]:

Virus	Cell Line	HMTU EC ₅₀ (μM)	Ribavirin EC ₅₀ (μM)	Favipiravir EC ₅₀ (μM)	HMTU CC ₅₀ (μM)
DENV2	BHK-21	0.24	19	4.4	>20
DENV1	BHK-21	0.35	62	17	>20
DENV3	BHK-21	0.42	54	13	>20
DENV4	BHK-21	0.52	86	5.2	>20
ZIKV	BHK-21	1.3	31	40	>20
YFV	BHK-21	0.27	34	57	>20

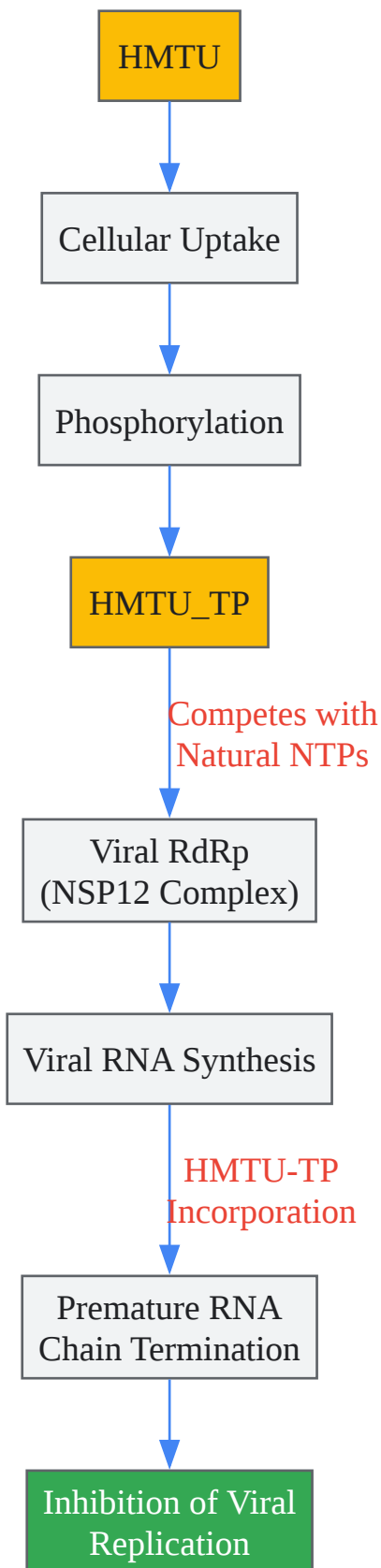
Virus	Cell Line	HMTU EC ₅₀ (μM)	Ribavirin EC ₅₀ (μM)	Favipiravir EC ₅₀ (μM)	HMTU CC ₅₀ (μM)
JEV	BHK-21	0.50	33	80	>20
WNV	BHK-21	0.95	52	>100	>20
SARS-CoV-2	Vero E6 / Other	Submicromolar (reported)	Not Reported	Not Reported	>20 [1]

Key Findings:

- **Potent Activity:** HMTU exhibited **submicromolar half-maximal effective concentrations (EC₅₀)** against all viruses tested, indicating high potency [1] [2].
- **Broad-Spectrum Efficacy:** The compound was effective across multiple virus families, including *Flaviviridae* (e.g., DENV, ZIKV) and *Coronaviridae* (SARS-CoV-2) [1].
- **High Selectivity:** A **half-maximal cytotoxic concentration (CC₅₀) greater than 20 μM** in BHK-21 cells suggests a favorable selectivity index at the effective antiviral concentrations, meaning significant antiviral activity was achieved without obvious cytotoxicity [1].

Mechanism of Action Against SARS-CoV-2

The antiviral effect of HMTU against SARS-CoV-2 is achieved through a specific mechanism that disrupts viral replication, as outlined in the experimental workflow below.



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Experimental workflow of HMTU's mechanism of action against SARS-CoV-2.

The key steps in this mechanism are:

- **Intracellular Activation:** HMTU enters the cell and is phosphorylated by cellular kinases to its active **5'-triphosphate form (HMTU-TP)** [1].
- **RdRp Inhibition:** HMTU-TP competes with natural nucleoside triphosphates for incorporation by the viral **RNA-dependent RNA polymerase (RdRp)** [1].
- **Chain Termination:** Incorporation of HMTU-TP into the growing RNA chain results in **premature termination** of viral RNA synthesis, effectively halting replication [1].
- **Stage Specificity:** A time-of-addition assay demonstrated that HMTU specifically inhibits replication at the **late stages of the SARS-CoV-2 infection cycle**, consistent with its mechanism of inhibiting RNA synthesis [1].

Key Experimental Protocols

The following are summaries of the core methodologies used in the primary research to characterize HMTU's activity and mechanism [1].

Antiviral Activity and Cytotoxicity Assay

- **Purpose:** To determine the compound's effectiveness (EC_{50}) and safety margin (CC_{50}) in cell culture.
- **Typical Workflow:**
 - **Cell Seeding:** Plate susceptible cells (e.g., BHK-21 for flaviviruses, Vero E6 for SARS-CoV-2).
 - **Infection and Treatment:** Infect cells with a standardized virus titer and treat with a dilution series of HMTU.
 - **Viability Measurement:** After an incubation period (e.g., 3-5 days), measure cell viability using a colorimetric method like **MTT or Resazurin reduction**.
 - **Data Analysis:** Calculate EC_{50} from the dose-response curve of protection from virus-induced cytopathy. CC_{50} is determined similarly in uninfected, compound-treated cells.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

- **Purpose:** To confirm direct inhibition of the viral polymerase and elucidate the mechanism.
- **Typical Workflow:**

- **Reaction Setup:** Use a purified SARS-CoV-2 RdRp complex (NSP7/NSP8/NSP12). Provide a short RNA template and primer.
- **Incorporation Reaction:** Incubate the RdRp complex with a mixture of natural NTPs and HMTU-TP.
- **Product Analysis:** Analyze the synthesized RNA products by **denaturing polyacrylamide gel electrophoresis (PAGE)**.
- **Result Interpretation:** Observe the formation of shorter, terminated RNA products in the presence of HMTU-TP compared to the full-length product with natural NTPs only.

Research Significance and Future Directions

HMTU represents a promising **lead compound** for developing broad-spectrum antiviral agents [1] [2]. Its ability to inhibit the conserved viral RdRp makes it a candidate for targeting a range of RNA viruses, which is crucial for pandemic preparedness. The study authors have filed a patent on these compounds [2].

It is important to note that the available key data is from **2021**, predating the emergence of later SARS-CoV-2 variants like Omicron. Furthermore, this information is from preclinical research; as of the latest data, HMTU has not been reported to have progressed to clinical trials.

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References

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To cite this document: Smolecule. [5-Hydroxymethyltubercidin antiviral activity SARS-CoV-2]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b565111#5-hydroxymethyltubercidin-antiviral-activity-sars-cov-2>]

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